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Heat Shock Protein Inhibitor II -

Heat Shock Protein Inhibitor II

Catalog Number: EVT-10910815
CAS Number:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heat Shock Protein Inhibitor II is a compound that targets heat shock proteins, specifically Heat Shock Protein 90, which are essential molecular chaperones involved in protein folding, stabilization, and degradation processes within cells. These proteins play a significant role in cellular responses to stress, making them critical in cancer biology and therapeutic targeting. The inhibition of Heat Shock Protein 90 has gained traction in cancer therapy due to its involvement in the stability of various oncogenic proteins.

Source

Heat Shock Protein Inhibitor II is derived from natural products and synthetic analogues designed to inhibit the function of Heat Shock Protein 90. Initial inhibitors like geldanamycin have paved the way for the development of more potent synthetic compounds that can effectively disrupt the chaperone activity of Heat Shock Protein 90.

Classification

Heat Shock Protein Inhibitor II falls under the category of small molecule inhibitors specifically targeting heat shock proteins, particularly Heat Shock Protein 90. This classification is crucial for understanding its mechanism of action and potential applications in cancer therapy.

Synthesis Analysis

Methods

The synthesis of Heat Shock Protein Inhibitor II typically involves several chemical reactions aimed at modifying existing natural products or developing new synthetic pathways. Common methods include:

  • Natural Product Derivation: Starting from naturally occurring compounds like geldanamycin, researchers modify functional groups to enhance potency and reduce toxicity.
  • Synthetic Chemistry: Utilizing techniques such as cross-coupling reactions (e.g., Suzuki or Negishi) to create diverse chemical scaffolds that exhibit inhibitory activity against Heat Shock Protein 90.

Technical Details

The synthesis often involves multi-step processes that may include:

  • Functionalization: Adding various substituents to enhance binding affinity.
  • Purification: Techniques like chromatography are used to isolate pure compounds for biological testing.
Molecular Structure Analysis

Structure

Heat Shock Protein Inhibitor II typically exhibits a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate interaction with the nucleotide-binding site of Heat Shock Protein 90. The structural configuration is crucial for its inhibitory activity.

Data

The molecular formula and specific structural data may vary depending on the synthetic route taken, but common features include:

  • Aromatic Rings: Essential for binding interactions.
  • Hydrophilic/Hydrophobic Balance: Influences solubility and permeability.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Heat Shock Protein Inhibitor II include:

  • Cross-Coupling Reactions: Used to form carbon-carbon bonds between aromatic components.
  • Nucleophilic Substitutions: Modifying functional groups to enhance activity.

Technical Details

The reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and purity. The reaction kinetics and mechanisms are often studied to understand how structural changes affect biological activity.

Mechanism of Action

Process

Heat Shock Protein Inhibitor II exerts its effects by binding to the nucleotide-binding domain of Heat Shock Protein 90, inhibiting its chaperone activity. This leads to:

  • Destabilization of Client Proteins: Oncogenic proteins dependent on Heat Shock Protein 90 for stability become degraded.
  • Induction of Apoptosis: Cancer cells that rely on these proteins for survival undergo programmed cell death when their stability is compromised.

Data

Research indicates that effective inhibitors can lead to a significant reduction in the levels of critical oncogenic proteins, thereby impairing cancer cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Heat Shock Protein Inhibitor II typically presents as a solid at room temperature with varying solubility profiles depending on its specific structure. The melting point and boiling point can provide insights into its stability under different conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Often limited in aqueous solutions but enhanced by specific functional groups.
  • Stability: Influenced by environmental factors such as pH and temperature.

Relevant data from studies indicate that modifications can significantly alter these properties, impacting both efficacy and safety profiles in therapeutic applications.

Applications

Scientific Uses

Heat Shock Protein Inhibitor II has several important applications in scientific research and medicine:

  • Cancer Therapy: As a potential chemotherapeutic agent targeting tumors with high levels of Heat Shock Protein 90.
  • Biochemical Research: Used as a tool to study protein folding pathways and cellular stress responses.
  • Drug Development: Aids in the design of novel inhibitors with improved selectivity and reduced side effects compared to traditional chemotherapeutics.
Molecular Classification & Functional Hierarchy of Heat Shock Protein (HSP) Families

Phylogenetic Conservation of Heat Shock Protein Chaperone Systems

Heat shock proteins represent one of the most evolutionarily conserved protein families across biological kingdoms, from bacteria to eukaryotes. Their ubiquitous presence underscores their fundamental role in maintaining cellular proteostasis. The core chaperone functions—including nascent polypeptide folding, refolding of metastable proteins, protein complex assembly, and prevention of protein aggregation—are preserved from prokaryotes to humans [1] [7] [8]. For example:

  • Bacterial Homologs: Escherichia coli DnaK (HSP70), DnaJ (HSP40), and GroEL (HSP60) share >50% sequence identity with human counterparts and perform analogous folding functions [1].
  • Mitochondrial Conservation: Mitochondrial HSP60 and HSP10 in humans mirror the structural and functional mechanisms of bacterial GroEL-GroES complexes, utilizing ring-shaped oligomers to encapsulate substrates [1] [8].
  • Stress Response Universality: The heat shock response, initiated by heat shock transcription factors under thermal or oxidative stress, activates conserved transcriptional programs that boost HSP expression across species [7] [9].

Table 1: Phylogenetic Conservation of Major Heat Shock Protein Families

HSP FamilyProkaryotic HomologEukaryotic IsoformsConservation Level
HSP60GroELHSPD1 (cytosolic), HSPE1 (mito.)High (>60% sequence identity)
HSP70DnaKHSPA8 (cytosolic), HSPA9 (mito.)High (>50% identity)
HSP90HtpGHSP90AA1 (inducible), HSP90AB1 (constitutive)Moderate (40-50% identity)
Small Heat Shock ProteinsIbpA/IbpBHSPB1-HSPB10Low (structural motifs conserved)

[1] [8] [9]

Structural & Functional Subclassification: Heat Shock Protein 90, Heat Shock Protein 70, Heat Shock Protein 60, Small Heat Shock Proteins

Heat shock proteins are subclassified by molecular weight, domain architecture, and ATP-dependence. Each class employs distinct mechanisms to manage protein folding and stability.

Heat Shock Protein 90 (HSP90)

  • Domain Organization: Comprises three domains: (1) N-terminal ATP-binding domain (NTD) with a conserved Bergerat fold for nucleotide binding; (2) Middle domain (MD) facilitating client protein interactions; (3) C-terminal domain (CTD) enabling dimerization [9]. The NTD binds natural inhibitors like geldanamycin [5] [6].
  • ATPase Dependency: Adopts a "molecular clamp" mechanism: ATP binding induces dimerization of NTDs, transitioning from an open to closed conformation. ATP hydrolysis (rate: ~0.1 ATP/min) drives client remodeling [9].
  • Functional Roles: Stabilizes oncogenic clients (kinases, steroid receptors) under cellular stress. Constitutively expressed (HSP90β) and stress-induced (HSP90α) isoforms exist in the cytosol, while GRP94 operates in the endoplasmic reticulum and TRAP1 in mitochondria [8] [9].

Heat Shock Protein 70 (HSP70)

  • Domain Architecture: Features a nucleotide-binding domain (NBD) and substrate-binding domain (SBD) connected by a hydrophobic linker. The SBD binds exposed hydrophobic patches of client proteins [1] [8].
  • ATP-Driven Allostery: ATP binding opens the SBD for client capture; ATP hydrolysis to ADP closes the SBD, trapping the client. HSP40 cochaperones accelerate ATP hydrolysis by 50–100 fold [1].
  • Functional Diversity: Cytosolic isoforms (e.g., HSPA1A) handle nascent chains and stress response; organellar forms (e.g., HSPA5/BiP in endoplasmic reticulum) manage unfolded protein responses [1] [8].

Heat Shock Protein 60 (HSP60)

  • Chaperonin Structure: Forms double-ringed tetradecamers (two heptameric rings) enclosing a central cavity. Each subunit has apical, intermediate, and equatorial domains [1] [8].
  • ATP-Mediated Folding: Substrates are encapsulated within the cavity upon ATP binding. Hydrolysis induces conformational changes that promote folding; HSP10 acts as a "lid" for substrate entry/exit [1].
  • Compartmental Roles: Mitochondrial HSP60 (HSPD1) folds respiratory chain proteins; cytosolic TRiC complex (CCT) assists tubulin/actin folding [8].

Small Heat Shock Proteins (sHSPs)

  • Domain Simplicity: Contain α-crystallin domains (ACD) flanked by variable N/C-termini. Form large oligomers (up to 800 kDa) acting as "holdases" [1] [8].
  • ATP-Independence: Prevent aggregation by shielding hydrophobic regions of misfolded proteins. Phosphorylation regulates oligomer dynamics [8].
  • Protective Functions: HSPB1 (HSP27) stabilizes cytoskeletal proteins; HSPB5 (αB-crystallin) prevents amyloid aggregation [3] [8].

Table 2: Structural and Functional Features of Heat Shock Protein Families

HSP ClassMolecular Weight (kDa)ATPase ActivityKey FunctionsExample Clients
HSP9080–90 (monomer)YesStabilization of kinases/transcription factorsHER2, Akt, p53
HSP7070–75YesDe novo folding, refolding, translocationTau, CFTR, Ras
HSP6060 (monomer)YesFolding in sequestered chambersMitochondrial proteome
Small Heat Shock Proteins12–43NoAggregation preventionActin, amyloid-β

[1] [3] [8]

Cochaperone Networks & Client Protein Specificity

Heat shock proteins operate within dynamic complexes regulated by cochaperones, which fine-tune ATPase cycles, client selection, and subcellular localization.

Regulation of Heat Shock Protein 70

  • Heat Shock Protein 40 (DNAJ) Family: Classified into Type I (DNAJA), Type II (DNAJB), and Type III (DNAJC) based on domain structure. All contain J-domains that stimulate HSP70 ATPase activity by 20–100 fold [1] [8].
  • Nucleotide Exchange Factors (NEFs): HSP110 (HSPH) and BAG1 catalyze ADP release from HSP70, resetting its ATP-bound state for new client interactions [1].
  • Client Triage: DNAJ proteins recognize specific clients (e.g., DNAJA1 targets misfolded kinases) and transfer them to HSP70 for folding or degradation [8].

Heat Shock Protein 90 Cochaperone Machinery

  • Tetratricopeptide Repeat (TPR) Cochaperones: Hop/STIP1 bridges HSP70 and HSP90; CHIP (C-terminus of HSP70-interacting protein) directs clients to proteasomal degradation via ubiquitination [9].
  • ATPase Modulators: Aha1 accelerates HSP90 ATP hydrolysis by 10–20 fold; p23 stabilizes the closed conformation post-ATP binding [5] [9].
  • Kinase-Specific Recruitment: CDC37 tethers kinases (e.g., BRAF, CDK4) to HSP90 by mimicking kinase structures, ensuring precise client loading [8] [9].

Client Protein Recognition Mechanisms

  • Structural Motifs: Heat Shock Protein 90 recognizes hydrophobic residues in intrinsically disordered regions of clients; HSP70 binds short hydrophobic peptides [8].
  • Post-Translational Modifications: Phosphorylation of HSP90 or clients (e.g., Cdc37) alters affinity for oncoproteins, favoring tumor-specific interactions [5] [9].
  • Disease Implications: Tumor-associated HSP90 complexes exhibit higher affinity for oncogenic clients (e.g., mutant p53) than normal HSP90, enabling selective targeting [5] [6].

Table 3: Major Cochaperones and Their Regulatory Roles

HSP FamilyCochaperoneFunctionClient Specificity
HSP70DNAJA1J-domain stimulation of ATPaseKinases, misfolded proteins
BAG1Nucleotide exchange factorUbiquitin-proteasome clients
HSP90CDC37Kinase recruitmentBRAF, CDK4, HER2
Aha1ATPase acceleratorCystic fibrosis transmembrane conductance regulator, glucocorticoid receptor
p23Conformational stabilizerSteroid receptors
HSP60/HSP10HSP10Encapsulation lidMitochondrial proteome

[1] [5] [8]

Properties

Product Name

Heat Shock Protein Inhibitor II

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5-

InChI Key

IJPPHWXYOJXQMV-UITAMQMPSA-N

Canonical SMILES

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3

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